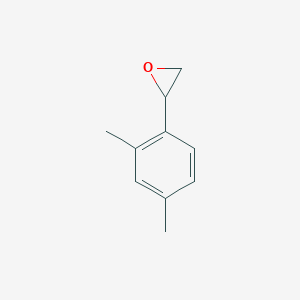

2-(2,4-Dimethylphenyl)oxirane

Description

Significance of Aryl-Substituted Oxiranes in Contemporary Organic Synthesis

Aryl-substituted oxiranes are highly valuable intermediates in organic chemistry due to their unique combination of stability and reactivity. rsc.orgnumberanalytics.com They serve as versatile precursors for the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds. rsc.orgnumberanalytics.com The presence of the aryl group significantly influences the epoxide's electronic properties and reactivity, often directing the outcome of ring-opening reactions.

The transformation of epoxides is a powerful tool for constructing new carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, the copper-catalyzed ring-opening of vinyl epoxides with arylboronates provides access to synthetically valuable aryl-substituted homoallylic alcohols. rsc.org These alcohols are important structural motifs that can be further converted into other useful compounds like β-chlorotetrahydrofurans. rsc.org The ability to control stereochemistry during epoxide formation and subsequent reactions, particularly through asymmetric epoxidation techniques, makes these compounds essential for the total synthesis of complex natural products. numberanalytics.comnumberanalytics.com The oxirane ring can be seen as a masked or protected form of an alkene, which is crucial for synthetic strategies requiring deoxygenation to form C=C bonds. researchgate.net

Contextualization within Epoxide Chemistry and Reactive Intermediates

Epoxides, or oxiranes, are three-membered heterocyclic ethers. numberanalytics.comlibretexts.org Their defining characteristic is a strained ring structure, which makes them significantly more reactive than acyclic ethers. libretexts.orgjsynthchem.com This inherent ring strain is the primary driver for their utility as reactive intermediates in synthesis. The carbons of the epoxide ring are highly electrophilic, readily undergoing nucleophilic attack which relieves the ring strain. libretexts.org

Epoxide ring-opening reactions can be catalyzed by either acid or base, and the regiochemical outcome often depends on the conditions and the substitution pattern of the epoxide. libretexts.orgjsynthchem.com

Acid-Catalyzed Ring-Opening: The reaction typically begins with the protonation of the epoxide oxygen, creating a good leaving group. libretexts.orgtestbook.com The carbon-oxygen bond starts to break, leading to a build-up of positive charge on the more substituted carbon atom, which is better able to stabilize it. libretexts.org A nucleophile then attacks this more substituted carbon, usually from the backside, leading to a trans-1,2-disubstituted product. libretexts.orglibretexts.org The mechanism is considered a hybrid between Sₙ1 and Sₙ2 pathways. libretexts.orgtestbook.com

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons in a classic Sₙ2 reaction. libretexts.orgjsynthchem.com Because the leaving group is a less stable alkoxide anion, a potent nucleophile is required. testbook.com Steric hindrance is the dominant factor in this mechanism, so the nucleophile preferentially attacks the least substituted carbon atom. libretexts.orgstudyorgo.com This also results in an inversion of stereochemistry at the site of attack.

| Condition | Nucleophile | Predominant Site of Attack | Product Type |

| Acidic | H₂O/H⁺ | More substituted carbon | 1,2-Diol (Glycol) |

| Acidic | ROH/H⁺ | More substituted carbon | β-Alkoxy alcohol |

| Basic | ⁻OH/H₂O | Less substituted carbon | 1,2-Diol (Glycol) |

| Basic | ⁻OR (Alkoxide) | Less substituted carbon | β-Alkoxy alcohol |

| Basic/Neutral | Grignard (R-MgX) | Less substituted carbon | Alcohol |

| Basic/Neutral | Organolithium (R-Li) | Less substituted carbon | Alcohol |

| Basic/Neutral | LiAlH₄ | Less substituted carbon | Alcohol |

Research Trajectories and Unexplored Aspects of 2-(2,4-Dimethylphenyl)oxirane

Specific research focusing exclusively on this compound is limited. It is most often viewed as a potential intermediate or a structural component within a larger molecule. For example, a related compound, 2-(2-(2,4-dimethylphenyl)oxiran-2-yl)benzo[d]thiazole, was synthesized to investigate structural modifications of modulators for the calcium-sensing receptor, a therapeutic target. mdpi.com In other research, molecules containing the 2,4-dimethylphenyl group have been reacted with oxirane-containing compounds to create complex UV absorbers for industrial applications. chemical-suppliers.eu

The primary route to synthesizing this compound would be the epoxidation of its parent alkene, 2,4-dimethylstyrene (B1330402). libretexts.orgevitachem.com This reaction is commonly achieved using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org

Unexplored Aspects and Future Research Directions:

Detailed Kinetic Studies: A thorough investigation into the kinetics of its ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions would provide valuable data on how the specific steric and electronic effects of the 2,4-dimethylphenyl group influence reactivity compared to other aryl-substituted epoxides.

Asymmetric Synthesis and Reactions: The development of enantioselective synthesis methods for this specific epoxide and the study of its stereospecific ring-opening reactions could yield chiral building blocks for asymmetric synthesis. Biocatalytic conversions using enzymes like epoxide hydrolases represent a promising avenue for producing enantiopure forms. nih.gov

Polymer Chemistry: 2,4-Dimethylstyrene, the precursor to the epoxide, is used as a monomer in polymerization reactions. evitachem.comsmolecule.com The corresponding epoxide could be explored as a monomer for creating novel polyethers with specific thermal or mechanical properties derived from the bulky dimethylphenyl substituent.

Medicinal Chemistry: Given its structure, the compound could serve as a starting point or intermediate for synthesizing new classes of compounds to be tested for biological activity, following the path of similar structures used in drug discovery programs. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-4-9(8(2)5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZGLFAPPDVLFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,4 Dimethylphenyl Oxirane

Strategies for Oxirane Ring Formation with Aryl Substituents.

The construction of the oxirane ring on an aromatic framework like the 2,4-dimethylphenyl group necessitates specific synthetic approaches that can efficiently and selectively introduce the epoxide functionality.

Epoxidation Reactions: Contemporary Approaches and Reagents.

Epoxidation of the precursor alkene, 2,4-dimethylstyrene (B1330402), is a direct and widely employed method for synthesizing 2-(2,4-dimethylphenyl)oxirane. This transformation involves the addition of a single oxygen atom across the double bond of the alkene. wikipedia.org Various reagents and catalytic systems have been developed to facilitate this reaction, each with its own set of advantages regarding efficiency, selectivity, and reaction conditions.

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful oxidizing agents commonly used for the epoxidation of alkenes. masterorganicchemistry.comorientjchem.org The reaction mechanism, often referred to as the "butterfly mechanism," involves a concerted process where the peroxyacid delivers an oxygen atom to the alkene, resulting in the formation of the epoxide and the corresponding carboxylic acid as a byproduct. masterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. jku.at For instance, a trans-alkene will yield a trans-epoxide. jku.at The rate of this reaction is influenced by the electronic nature of the substituents on the alkene; electron-donating groups on the aromatic ring of styrene (B11656) derivatives generally increase the reaction rate. jku.at

| Reagent | Key Features | Byproduct |

| m-CPBA | Commercially available, stable solid. jku.at | m-chlorobenzoic acid masterorganicchemistry.com |

| Peracetic acid | Highly reactive, often generated in situ. jku.at | Acetic acid |

| Performic acid | A strong oxidizing agent. orientjchem.org | Formic acid |

Metal complexes serve as effective catalysts for epoxidation reactions, often utilizing peroxides like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) as the terminal oxidant. wikipedia.orgresearchgate.net These methods can offer advantages over peroxyacid routes, including milder reaction conditions and enhanced selectivity. orientjchem.org

Titanium-silicate molecular sieves, such as Ti-FAU, have demonstrated significant catalytic activity in the epoxidation of styrenes, including 2,4-dimethylstyrene, using hydrogen peroxide. rsc.orgrsc.org Studies have shown that the turnover rates for styrene epoxidation are considerably higher with Ti-FAU compared to other titanium-silicate catalysts like Ti-BEA and Ti-SiO₂. rsc.org The larger pore size of Ti-FAU is advantageous for accommodating bulkier substrates like 2,4-dimethylstyrene. rsc.org In one study, the epoxidation of 2,4-dimethylstyrene yielded the corresponding oxirane with a 72% yield. rsc.org

Other metal-based catalysts, including those with manganese, have also been explored. For instance, nanosized Fe₃O₄ deposited on silver nanoparticles has been used for the selective epoxidation of styrene with TBHP, achieving high conversion and selectivity for the epoxide. ppor.az

| Catalyst System | Oxidant | Substrate Example | Key Finding |

| Ti-FAU | H₂O₂ | 2,4-Dimethylstyrene | Higher turnover rates compared to Ti-BEA and Ti-SiO₂. rsc.orgrsc.org |

| Fe₃O₄/Ag nanoparticles | TBHP | Styrene | High conversion and selectivity to phenyloxirane. ppor.az |

| Mn(III)-porphyrin/Xylanase 10A | KHSO₅ | p-methoxystyrene | Enantioselective epoxidation. researchgate.net |

The Johnson-Corey-Chaykovsky reaction provides a powerful alternative to traditional oxidation methods for the synthesis of epoxides from carbonyl compounds. wikipedia.org This reaction involves the use of a sulfur ylide, such as dimethylsulfonium methylide or dimethylsulfoxonium methylide, which is typically generated from a sulfonium (B1226848) or sulfoxonium salt. jku.atwikipedia.org

In the context of synthesizing this compound, the precursor would be 2,4-dimethylbenzaldehyde. The sulfur ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the epoxide and dimethyl sulfoxide (B87167) as a byproduct. A key feature of this reaction is its diastereoselectivity, often favoring the formation of the trans-epoxide. wikipedia.org

A specific protocol involves the reaction of dimethyl sulfoxide (DMSO) with dimethyl sulfate (B86663) (Me₂SO₄) to form a DMSO-Me₂SO₄ sulfonium salt. This salt, in the presence of a base and a catalyst (such as a tertiary amine or quaternary ammonium (B1175870) salt), reacts with a carbonyl compound to yield the corresponding oxirane. google.com This method has been successfully applied to the synthesis of various oxirane derivatives. google.com

| Ylide Precursor | Carbonyl Compound | Key Features of the Reaction |

| Trimethylsulfonium iodide | Aldehydes, Ketones | Methylene (B1212753) transfer to form epoxides. wikipedia.org |

| Trimethylsulfoxonium iodide | Aldehydes, Ketones | Alternative ylide source for epoxidation. jku.at |

| DMSO-Me₂SO₄ sulfonium salt | Carbonyl compounds | Can be performed in the presence of a catalyst. google.com |

Metal-Catalyzed Epoxidations.

Halohydrin Cyclization Routes.

An alternative two-step strategy for the synthesis of this compound involves the formation of a halohydrin intermediate from 2,4-dimethylstyrene, followed by an intramolecular cyclization.

The first step is the formation of a halohydrin, which is achieved by reacting the alkene with a halogen (like bromine or chlorine) in the presence of water. byjus.comlibretexts.org This reaction is regioselective and proceeds with anti-stereospecificity. byjus.comleah4sci.com For 2,4-dimethylstyrene, this would result in the formation of a 2-halo-1-(2,4-dimethylphenyl)ethanol derivative. Research has documented the synthesis of 2′,4′-dimethylstyrene bromohydrin. cftri.res.in

The subsequent step is the base-promoted intramolecular cyclization of the halohydrin to form the epoxide. byjus.com A strong base, such as sodium hydroxide (B78521), is used to deprotonate the hydroxyl group, which then acts as a nucleophile, displacing the adjacent halide in an intramolecular Sₙ2 reaction to close the oxirane ring. byjus.comyoutube.com

Stereocontrolled Synthesis of Chiral this compound.

Given that this compound possesses a stereocenter, the development of methods for its stereocontrolled synthesis is of significant interest. This allows for the selective production of one enantiomer over the other.

Asymmetric epoxidation reactions are a primary approach to achieving enantiomerically enriched epoxides. Famous examples include the Sharpless, Jacobsen, and Shi epoxidations, although their direct application to 2,4-dimethylstyrene is not extensively detailed in the provided context. wikipedia.org However, the use of chiral catalysts in metal-catalyzed epoxidations is a general strategy. For instance, artificial metalloenzymes, created by incorporating a manganese-porphyrin complex into a protein scaffold like xylanase 10A, have been shown to catalyze the enantioselective epoxidation of styrene derivatives. researchgate.net

Another strategy involves the asymmetric reduction of an α-haloketone precursor followed by cyclization. For example, the asymmetric reduction of 2-bromo-1-(substituted phenyl)ethanones using microorganisms can produce optically active 2-halo-1-(substituted phenyl)ethanols. These chiral halohydrins can then be cyclized under basic conditions to yield the corresponding optically active substituted styrene oxides. google.com This method has been successfully used to produce various enantiomerically pure dichlorostyrene (B3053091) oxides. google.com

Tandem catalytic processes also offer a route to chiral derivatives. For example, palladium on carbon (Pd/C) can mediate the sequential regioselective ring-opening of a 2-aryl-oxirane with an amine, followed by transfer hydrogenation to produce chiral β-amino alcohols. While this example starts with the oxirane, it highlights the utility of catalytic systems in stereocontrolled transformations involving this class of compounds. smolecule.com

| Method | Precursor | Key Aspect | Example Outcome |

| Asymmetric Epoxidation | 2,4-Dimethylstyrene | Chiral catalyst (e.g., artificial metalloenzyme) | Enantiomerically enriched (R)- or (S)-epoxide. researchgate.net |

| Asymmetric Reduction/Cyclization | 2-Halo-1-(2,4-dimethylphenyl)ethanone | Microbial reduction | Optically active (-)-substituted styrene oxides. google.com |

Asymmetric Epoxidation Protocols

Asymmetric epoxidation represents a direct and atom-economical approach to producing enantiomerically enriched epoxides from prochiral alkenes. For unfunctionalized olefins like 2,4-dimethylstyrene, where there is no directing group such as an allylic alcohol, the development of effective protocols has been a significant area of research. wikipedia.orgacsgcipr.org The goal is to transfer an oxygen atom to one of the two prochiral faces of the alkene's double bond with high selectivity.

A prominent and widely applied protocol for this class of substrates is the Jacobsen-Katsuki epoxidation. wikipedia.orgslideshare.net This method utilizes a chiral manganese-salen complex as the catalyst to achieve high enantioselectivity. wikipedia.org The reaction is versatile and does not require the presence of an allylic alcohol, making it suitable for a broad scope of conjugated cis-olefins and aryl-substituted alkenes. wikipedia.orgorganic-chemistry.org The effectiveness of these protocols relies on the intricate design of the chiral catalyst, which creates a chiral environment around the active metal center, thereby dictating the facial selectivity of the oxygen transfer to the olefin.

Enantioselective Catalytic Approaches

Several distinct catalytic systems have been developed for the enantioselective epoxidation of styrene and its derivatives, including 2,4-dimethylstyrene. These approaches often rely on chiral metal complexes or engineered enzymes to control the stereochemical outcome.

Manganese-Salen Complexes (Jacobsen-Katsuki Epoxidation) The Jacobsen-Katsuki epoxidation is a benchmark for the asymmetric epoxidation of unfunctionalized alkenes. wikipedia.org The catalysts are chiral manganese(III) salen complexes, which are renowned for their ability to catalyze the epoxidation of conjugated cis-olefins with high enantioselectivity. organic-chemistry.org The reaction typically employs a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) or m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgacsgcipr.org The addition of a co-catalyst or axial donor ligand, such as a pyridine (B92270) N-oxide derivative, can enhance the reaction rate, yield, and enantioselectivity. organic-chemistry.org The mechanism is complex and not fully elucidated, with evidence pointing towards either a concerted pathway or a stepwise radical or manganaoxetane intermediate, depending on the substrate and reaction conditions. wikipedia.orgorganic-chemistry.orgpitt.edu For styrene derivatives, a mixture of stereochemical pathways can sometimes be observed. pitt.edu New generations of chiral Mn(III)-salen complexes continue to be developed, demonstrating high yields (95-98%) and variable enantiomeric excesses (ee's up to 88%) for substituted styrenes. rsc.org

Bio-inspired Catalytic Systems Research has also focused on bio-inspired manganese complexes that mimic the function of oxidative enzymes. A family of manganese(II) complexes with chiral aminopyridine ligands has been shown to effectively catalyze the asymmetric epoxidation of various olefins, including styrene derivatives, using hydrogen peroxide (H₂O₂) as a green oxidant. nih.gov These systems can achieve high enantioselectivities (up to 93% ee) for styrene derivatives, offering a more environmentally benign alternative to traditional oxidants. nih.govnih.gov

Enzymatic Epoxidation Biocatalytic approaches, particularly using engineered enzymes, have emerged as powerful tools for enantioselective epoxidation. nih.gov While natural styrene monooxygenases typically produce (S)-styrene oxide with excellent selectivity (>99% ee), significant protein engineering efforts have been undertaken to invert this selectivity. nih.govrsc.org By creating site-mutated variants of cytochrome P450 peroxygenase, researchers have achieved highly (R)-enantioselective epoxidation of styrene and its derivatives with up to 99% ee. nih.govrsc.orgresearchgate.net A patent has also described the use of microbial processes to produce (-)-2',4'-dimethylstyrene oxide from the corresponding styrene. google.com

| Catalyst/System | Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Mn(III)-salen Complex | Substituted Styrenes | NaOCl | 29-88% | rsc.org |

| Bioinspired Mn(II)-aminopyridine Complex | Styrene Derivatives | H₂O₂ | up to 93% | nih.gov |

| Engineered P450 Peroxygenase | Styrene | H₂O₂ | up to 99% (R) | nih.govrsc.org |

| Microbial Epoxidation (Corynebacterium) | 2,4-Dimethylstyrene | - | Specific rotation [α]D = -2.1° | google.com |

Kinetic Resolution Strategies for Enantiopure Oxiranes

Kinetic resolution is an alternative strategy for obtaining enantiopure epoxides from a racemic mixture. iupac.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the less reactive enantiomer. iupac.org

Hydrolytic Kinetic Resolution (HKR) A highly effective and practical method for the kinetic resolution of terminal epoxides is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes, developed by Jacobsen and co-workers. acs.orgsigmaaldrich.com This reaction uses water as a nucleophile to open one enantiomer of the epoxide, converting it into a 1,2-diol, while leaving the other, less reactive epoxide enantiomer untouched. acs.orgunipd.it The result is the separation of the unreacted epoxide and the diol product, both in highly enantioenriched forms. acs.orgnih.gov

The HKR process is noted for its practical advantages, including the use of water as an inexpensive and environmentally friendly reactant, low catalyst loadings (as low as 0.2 mol%), and the recyclability of the catalyst. acs.orgunipd.it The method exhibits extraordinary scope and efficiency, resolving a wide array of terminal epoxides with varying steric and electronic properties to ≥99% ee. acs.orgnih.gov Mechanistic studies suggest a cooperative bimetallic mechanism where one cobalt complex acts as a Lewis acid to activate the epoxide, while another delivers the hydroxide nucleophile. acs.orgnih.gov The remarkable selectivity of the reaction (k_rel values often exceeding 50-200) makes it one of the most powerful methods for accessing enantiopure terminal epoxides. acs.orgunipd.it

| Racemic Epoxide Substrate | Catalyst Loading (mol %) | Yield of Recovered Epoxide (%) | ee of Recovered Epoxide (%) | Reference |

|---|---|---|---|---|

| Propylene Oxide | 0.2 | 43 | >99 | acs.org |

| 1,2-Epoxyhexane | 0.2 | 44 | >99 | acs.org |

| Styrene Oxide | 0.2 | 42 | >99 | acs.org |

| Epichlorohydrin | 0.8 | 45 | >99 | acs.org |

| Glycidyl butyrate | 0.5 | 46 | >99 | acs.org |

Reactivity and Mechanistic Studies of 2 2,4 Dimethylphenyl Oxirane

Ring-Opening Reactions: Fundamental Principles and Mechanisms

The reactivity of epoxides, such as 2-(2,4-Dimethylphenyl)oxirane, is dominated by ring-opening reactions. This high reactivity stems from the significant ring strain inherent in the three-membered ether ring, which includes both angle and torsional strain. chemistrysteps.commdpi.com The polarized carbon-oxygen bonds make the carbon atoms electrophilic and susceptible to attack by nucleophiles. jsynthchem.com These reactions can be initiated by either nucleophiles under neutral or basic conditions or by electrophiles in acidic environments, leading to a variety of functionalized products. jsynthchem.comresearchgate.net The specific pathway and resulting regioselectivity of the ring-opening are highly dependent on the reaction conditions and the substitution pattern of the epoxide. jsynthchem.com

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening of epoxides can proceed through different mechanisms, primarily distinguished by their resemblance to SN2 and SN1 reactions. The regiochemical outcome—whether the nucleophile attacks the more or less substituted carbon of the oxirane ring—is a key diagnostic feature for elucidating the operative mechanism.

Under neutral or basic conditions, the ring-opening of unsymmetrical epoxides typically follows an SN2 (bimolecular nucleophilic substitution) mechanism. jsynthchem.commasterorganicchemistry.com This pathway is characterized by the direct attack of a nucleophile on one of the electrophilic carbon atoms of the oxirane ring. organic-chemistry.org A key principle of the SN2 reaction is that the nucleophile attacks from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack. masterorganicchemistry.comulethbridge.ca

In this mechanism, steric hindrance plays a crucial role in determining the regioselectivity. The nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.comchimia.ch For this compound, this would be the unsubstituted methylene (B1212753) carbon (C2) rather than the benzylic carbon (C1) which is attached to the bulky 2,4-dimethylphenyl group. This preference is because the transition state for attack at the less substituted carbon is lower in energy. youtube.comresearchgate.net Therefore, reactions with strong nucleophiles in basic or neutral media are expected to yield products where the nucleophile has added to the less substituted carbon. jsynthchem.com

| Reaction Condition | Dominant Mechanism | Site of Nucleophilic Attack | Key Influencing Factor |

|---|---|---|---|

| Basic/Neutral | SN2 | Less substituted carbon | Steric hindrance |

In contrast to the SN2 pathway, an SN1-like (unimolecular nucleophilic substitution) mechanism becomes significant under conditions that favor the formation of a carbocation or a species with significant carbocationic character. ucalgary.ca For aryl-substituted epoxides like this compound, the benzylic position can stabilize a positive charge through resonance with the aromatic ring.

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. ucalgary.ca This is followed by the weakening or breaking of a C-O bond. In aryl-substituted systems, the C-O bond at the benzylic carbon is more likely to break due to the stability of the resulting benzylic carbocation. chimia.chpressbooks.pub The nucleophile then attacks this more electrophilic, carbocation-like center. ucalgary.ca Consequently, for this compound, acid-catalyzed ring-opening is expected to show a preference for nucleophilic attack at the more substituted benzylic carbon. chimia.chpressbooks.pub This mechanism is described as "SN1-like" because it doesn't typically proceed through a fully formed, discrete carbocation intermediate, but rather a transition state with significant SN1 character. pressbooks.publibretexts.org This explains why the reaction often still proceeds with inversion of stereochemistry, a hallmark of SN2 reactions. ucalgary.ca

| Reaction Condition | Dominant Mechanism | Site of Nucleophilic Attack | Key Influencing Factor |

|---|---|---|---|

| Acidic | SN1-like | More substituted (benzylic) carbon | Carbocation stability |

The strength and nature of the nucleophile are critical factors that influence the reaction pathway and outcome. masterorganicchemistry.com Strong nucleophiles, which are typically negatively charged species, are required for ring-opening under basic or neutral conditions where the epoxide ring is not activated by protonation. masterorganicchemistry.comd-nb.info Examples of such nucleophiles include amines, alkoxides, Grignard reagents, and organolithium compounds. masterorganicchemistry.com These powerful nucleophiles readily participate in SN2 reactions, attacking the less hindered carbon of the epoxide. masterorganicchemistry.comlibretexts.org

Weaker nucleophiles, such as water or alcohols, generally require acid catalysis to open the epoxide ring effectively. ucalgary.ca The choice of nucleophile can also introduce further complexity. For instance, the reactivity of amines as nucleophiles can be modulated by substitution, which affects both their basicity and steric bulk. frontiersin.org Organometallic reagents like Grignard reagents are potent carbon nucleophiles that are highly effective in forming new carbon-carbon bonds via epoxide ring-opening. libretexts.org The regioselectivity of these reactions is generally governed by the principles of the SN2 mechanism, favoring attack at the less substituted position. masterorganicchemistry.com

S<sub>N</sub>1-like Mechanism: Regioselectivity Considerations for Aryl-Substituted Systems.

Acid-Catalyzed Ring-Opening Mechanisms

Acid catalysis provides an alternative and often more facile pathway for epoxide ring-opening, especially with weak nucleophiles. jsynthchem.com The initial step in this mechanism is the activation of the epoxide by the acid.

In the presence of an acid, the oxygen atom of the oxirane ring, acting as a Lewis base, is protonated. chimia.chpressbooks.pub This protonation converts the hydroxyl group into a much better leaving group (a neutral alcohol molecule) and significantly increases the electrophilicity of the ring carbons. jsynthchem.comucalgary.calibretexts.org The positive charge on the oxygen atom withdraws electron density from the adjacent carbons, making them more susceptible to nucleophilic attack. chimia.chfrontiersin.org

This initial protonation is a rapid and reversible acid-base reaction. youtube.com The resulting protonated epoxide is a highly activated intermediate. The subsequent nucleophilic attack can then proceed, leading to the opening of the strained ring. The regioselectivity of this attack, as discussed previously, is dependent on the substitution pattern of the epoxide, with aryl-substituted systems like this compound favoring attack at the more substituted benzylic position due to electronic stabilization of the transition state. chimia.chpressbooks.pubfrontiersin.org

Regiochemical Control Under Acidic Conditions (More Substituted Carbon Attack)

Under acidic conditions, the ring-opening of unsymmetrical epoxides like this compound is regioselective, favoring nucleophilic attack at the more substituted carbon atom. d-nb.infomasterorganicchemistry.comstackexchange.com This preference is attributed to the electronic stabilization of the transition state. The process begins with the protonation of the epoxide oxygen, which enhances its leaving group ability. masterorganicchemistry.comlibretexts.org This protonation leads to the weakening and elongation of the carbon-oxygen bonds. d-nb.inforesearchgate.net

The transition state of this reaction is considered a hybrid between a pure SN1 and SN2 mechanism. libretexts.orgpressbooks.publibretexts.org While it exhibits SN2-like backside attack by the nucleophile, it also possesses significant SN1-like carbocationic character at the more substituted carbon. pressbooks.publibretexts.org The 2,4-dimethylphenyl group, with its electron-donating methyl groups and the phenyl ring itself, can effectively stabilize the partial positive charge that develops on the benzylic carbon. scholaris.caoregonstate.edu This stabilization makes the benzylic carbon more electrophilic and, therefore, the preferred site for nucleophilic attack. stackexchange.com

Computational studies on similar epoxides have shown that protonation results in a net positive charge accumulation at the more sterically hindered but electronically stabilized carbon. d-nb.info This charge accumulation leads to a more significant elongation of the Cα–O bond (the bond to the more substituted carbon), effectively predisposing the substrate for attack at this position. d-nb.inforesearchgate.net The attack at the more substituted carbon proceeds through a lower energy barrier compared to the attack at the less substituted carbon. unicamp.br

Stereochemical Implications of Acid-Catalyzed Ring-Opening (e.g., trans-Diol Formation)

The acid-catalyzed ring-opening of epoxides is a stereospecific reaction. The mechanism involves a backside attack by the nucleophile on the protonated epoxide, which is characteristic of an SN2 reaction. libretexts.orgpressbooks.pubtransformationtutoring.com This backside attack results in an inversion of configuration at the carbon atom being attacked.

In the case of hydrolysis, where water acts as the nucleophile, the acid-catalyzed ring-opening of an epoxide like this compound leads to the formation of a 1,2-diol, also known as a vicinal diol. libretexts.orglibretexts.org Due to the SN2-like mechanism, the two hydroxyl groups in the resulting diol are positioned trans to each other. libretexts.orgpressbooks.pubtransformationtutoring.com

Protonation of the epoxide oxygen to form a good leaving group. masterorganicchemistry.comlibretexts.org

Backside attack of a water molecule at the more substituted benzylic carbon. libretexts.orgpressbooks.pub

Deprotonation of the resulting intermediate to yield the trans-1,2-diol and regenerate the acid catalyst. libretexts.org

This stereochemical outcome is a reliable feature of acid-catalyzed epoxide hydrolysis and is crucial in synthetic applications where stereocontrol is desired.

Lewis Acid-Mediated Ring-Opening

Lewis acids can also effectively mediate the ring-opening of epoxides by coordinating to the epoxide oxygen. nih.govmdpi.com This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. Similar to Brønsted acid catalysis, Lewis acid-mediated reactions can proceed with high regioselectivity. organic-chemistry.org

For epoxides bearing an aryl substituent, such as this compound, the use of a Lewis acid catalyst can direct the nucleophilic attack to the benzylic carbon. The choice of Lewis acid and reaction conditions can influence the outcome. For instance, some Lewis acids may favor an SN2-type mechanism, leading to inversion of stereochemistry. organic-chemistry.org In some systems, the reaction may proceed through intermediates with significant carbocationic character, especially when the Lewis acid is a strong activator. researchgate.net

The interaction between the Lewis acid and the epoxide oxygen creates a "pulling effect" that facilitates the cleavage of the C-O bond. researchgate.net The regioselectivity is then determined by the electronic and steric factors of the substrate, as well as the nature of the nucleophile and the Lewis acid itself. researchgate.netresearchgate.net

Stereoselectivity and Regioselectivity in Ring-Opening Reactions

Factors Governing Regiochemical Outcomes (Steric and Electronic Effects of the 2,4-Dimethylphenyl Group)

The regiochemical outcome of the ring-opening of this compound is a result of the interplay between steric and electronic effects.

Electronic Effects : The 2,4-dimethylphenyl group has a significant electronic influence on the reactivity of the epoxide ring. The phenyl ring can stabilize a developing positive charge at the adjacent benzylic carbon through resonance. Furthermore, the two methyl groups at the ortho and para positions are electron-donating, further enhancing the stability of a carbocation-like transition state at the benzylic position. scholaris.caoregonstate.edu Under acidic or Lewis acidic conditions, where the transition state has considerable carbocationic character, this electronic stabilization strongly favors nucleophilic attack at the more substituted benzylic carbon. d-nb.infostackexchange.com

Steric Effects : The 2,4-dimethylphenyl group, particularly the ortho-methyl group, presents considerable steric hindrance around the benzylic carbon. Under basic or nucleophilic conditions, where the reaction follows a more traditional SN2 pathway, steric hindrance is the dominant factor. d-nb.inforesearchgate.net In such cases, the nucleophile preferentially attacks the less sterically hindered carbon atom. However, under acidic conditions, the electronic effects typically override the steric hindrance, leading to attack at the more substituted carbon. d-nb.info

The table below summarizes the expected regiochemical outcomes under different conditions.

| Condition | Primary Driving Factor | Site of Nucleophilic Attack |

| Acidic | Electronic Stabilization | More substituted (benzylic) carbon |

| Basic | Steric Hindrance | Less substituted carbon |

Diastereoselective and Enantioselective Ring-Opening Processes

The ring-opening of epoxides can be performed diastereoselectively or enantioselectively, often through the use of chiral catalysts or reagents. These asymmetric transformations are of great interest in the synthesis of enantiomerically pure compounds. beilstein-journals.orgscielo.org.mx

Diastereoselectivity : In molecules containing pre-existing stereocenters, the ring-opening of an epoxide can proceed with diastereoselectivity. The existing chiral center can influence the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over another. While specific studies on the diastereoselective ring-opening of this compound are not detailed in the provided context, general principles suggest that the stereochemical course would be influenced by the steric and electronic interactions between the substrate, nucleophile, and any catalyst employed. researchgate.netrsc.org

Enantioselective Ring-Opening : The enantioselective ring-opening of meso- or racemic epoxides can be achieved using chiral Lewis acids, chiral Brønsted acids, or organocatalysts. beilstein-journals.orgscielo.org.mxresearchgate.net These catalysts can differentiate between the two enantiotopic faces of a meso-epoxide or between the two enantiomers of a racemic epoxide, leading to a product with high enantiomeric excess. researchgate.net For a racemic epoxide like this compound, a kinetic resolution can be performed where one enantiomer reacts faster than the other, allowing for the separation of the unreacted epoxide and the ring-opened product in enantioenriched forms. Chiral Schiff base ligands and phosphine (B1218219) oxides are among the catalyst types that have been successfully used for the enantioselective ring-opening of various epoxides. scielo.org.mxresearchgate.net

Rearrangement Reactions of this compound

Epoxides are known to undergo various rearrangement reactions, often catalyzed by acids or bases. One common rearrangement is the Payne rearrangement, which involves the isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol under basic conditions. wikipedia.org While this is specific to epoxy alcohols, other rearrangements are possible for epoxides like this compound.

Under acidic conditions, particularly with Lewis acids, epoxides can rearrange to carbonyl compounds. For an arylepoxide, this typically involves a 1,2-hydride or 1,2-alkyl/aryl shift. In the case of this compound, protonation or coordination of a Lewis acid to the oxygen atom would generate a species with significant positive charge on the benzylic carbon. A subsequent 1,2-hydride shift from the adjacent carbon to the benzylic carbon would lead to the formation of a more stable carbocation, which upon deprotonation would yield 2,4-dimethylphenylacetaldehyde.

Another possible rearrangement is a sigmatropic rearrangement, such as the Claisen rearrangement, if the epoxide is appropriately substituted with an allyl ether moiety. libretexts.org Other types of molecular rearrangements, like the Hofmann-Martius rearrangement, involve different functional groups and are less directly applicable to the parent oxirane structure. spcmc.ac.inmasterorganicchemistry.com The specific rearrangement pathways available to this compound would be highly dependent on the reaction conditions and the presence of other functional groups in the molecule.

Isomerization Pathways

Isomerization reactions of epoxides like this compound transform the three-membered ring into an isomeric carbonyl compound, typically an aldehyde or a ketone. numberanalytics.com These reactions can be initiated under various conditions, with the product outcome dependent on the chosen pathway. numberanalytics.com

The most common method involves acid catalysis. numberanalytics.com In the presence of a Lewis acid such as boron trifluoride (BF₃) or a Brønsted acid, the epoxide oxygen is protonated or coordinated, which facilitates the opening of the ring. quimicaorganica.org This process generates a carbocation intermediate. For this compound, the cleavage of the C-O bond would preferentially form a more stable secondary benzylic carbocation. A subsequent 1,2-hydride shift from the adjacent carbon results in the formation of 2,4-dimethylphenylacetaldehyde as the primary product.

Thermal isomerization is another potential pathway, though it often requires higher temperatures and may lead to a mixture of products. nih.govunige.ch The mechanism can involve radical intermediates or concerted rearrangements, depending on the substrate's structure.

Below is a summary of the primary isomerization pathways.

| Pathway | Catalyst/Conditions | Proposed Major Product |

| Lewis Acid-Catalyzed | BF₃, AlCl₃, etc. | 2,4-Dimethylphenylacetaldehyde |

| Brønsted Acid-Catalyzed | H₂SO₄, TsOH | 2,4-Dimethylphenylacetaldehyde |

| Thermal | High Temperature | Mixture, potentially including 2,4-dimethylphenylacetaldehyde |

Transition Metal-Catalyzed Rearrangements

Transition metal catalysts offer a powerful means to control the rearrangement of epoxides, often providing access to products that are not achievable through simple acid or base catalysis. rsc.org These metals can engage in various catalytic cycles, leading to selective isomerization or more complex structural reorganizations.

Palladium complexes, for example, are known to catalyze the isomerization of epoxides to carbonyl compounds. acs.org A notable application is the tandem epoxide isomerization-aldol condensation, where a palladium acetate-tributylphosphine system can convert an epoxide into an aldehyde, which is then immediately used in a subsequent C-C bond-forming reaction. acs.org For this compound, this would generate 2,4-dimethylphenylacetaldehyde in situ for further transformations.

Other first-row transition metals like cobalt and iron have also been investigated for isomerization reactions. researchgate.net While often studied in the context of alkene isomerization, related mechanisms can be applied to epoxides, sometimes leading to the formation of allylic alcohols through a formal hydrogen migration. The choice of metal and its ligand sphere is crucial in directing the reaction toward a specific isomeric product. researchgate.net

| Catalyst System | Type of Rearrangement | Potential Product from this compound |

| Palladium(II) Acetate / PPh₃ | Isomerization to Aldehyde | 2,4-Dimethylphenylacetaldehyde |

| Rhodium(I) Complexes | Isomerization / Hydroformylation | Aldehydes, Alcohols |

| Cobalt(II) / (PN) Ligand | Isomerization to Allylic Alcohol | 1-(2,4-Dimethylphenyl)ethen-1-ol |

| Iron(II) / (PN) Ligand | Isomerization to Allylic Alcohol | 1-(2,4-Dimethylphenyl)ethen-1-ol |

Derivatization Reactions Beyond Simple Ring-Opening

Beyond simple isomerization or nucleophilic ring-opening to form diols and amino alcohols, this compound serves as a precursor for the synthesis of more elaborate organic structures, including complex acyclic molecules and various heterocyclic systems.

Formation of Complex Organic Molecules

The ability to transform the oxirane ring into other functional groups or ring systems is a key strategy in multi-step synthesis. numberanalytics.com These transformations often involve rearrangements that alter the carbon skeleton.

One powerful example is the Wittig rearrangement, which involves the base-mediated reorganization of ethers. acs.org While not a direct reaction of the oxirane, it can be derivatized to a suitable ether precursor that could undergo a escholarship.orgrsc.org- or numberanalytics.comescholarship.org-Wittig rearrangement, leading to a ring contraction. For instance, converting the oxirane to a dihydropyran derivative could set the stage for such a rearrangement, ultimately forming highly functionalized cyclopentenol (B8032323) or cyclopropyl (B3062369) acylsilane structures. acs.org The regiochemical outcome of these rearrangements can be controlled by the electronic nature of substituents on the aromatic ring. acs.org

Tandem reactions, as mentioned with palladium catalysis, also represent a key strategy for building molecular complexity. acs.org The in situ generation of an aldehyde from this compound, followed by an immediate aldol (B89426) or Wittig reaction, allows for the efficient construction of larger molecules from a simple epoxide starting material.

| Reaction Type | Key Reagents | Resulting Molecular Scaffold |

| Tandem Isomerization-Aldol | Pd(OAc)₂, PBu₃, Aldehyde/Ketone | β-Hydroxy Carbonyl |

| Tandem Isomerization-Wittig | Pd(OAc)₂, PPh₃, Phosphonium Ylide | Alkene |

| Wittig Rearrangement (via derivative) | n-BuLi, Silyl Group | α-Silylcyclopentenol or (α-Cyclopropyl)acylsilane |

Synthesis of Heterocyclic Compounds from Oxirane Precursors

The strained three-membered ring of this compound is an excellent electrophile for reactions that form larger, more stable heterocyclic systems. quimicaorganica.org These reactions typically involve a ring-opening step followed by an intramolecular cyclization or a cycloaddition pathway.

For example, epoxides can undergo catalyzed cycloaddition reactions with various partners. The reaction of this compound with isothiocyanates or carbon disulfide can lead to the formation of five-membered sulfur-containing heterocycles like oxazolidin-2-thiones. Similarly, reaction with isocyanates can yield oxazolidin-2-ones.

Another important transformation is the synthesis of thiadiazoles. The reaction of the oxirane with hydrazine (B178648) and subsequent treatment with a sulfur source can produce substituted thiadiazole rings. Furthermore, the acid-catalyzed reaction of epoxides with thiourea (B124793) is a known route to 2-aminothiazoles, which are important pharmacophores. The reaction proceeds via the formation of a thiiranium ion intermediate, followed by cyclization and dehydration.

| Reactant | Catalyst/Conditions | Resulting Heterocycle |

| Isocyanate (R-N=C=O) | Lewis Acid | 4-(2,4-Dimethylphenyl)oxazolidin-2-one |

| Isothiocyanate (R-N=C=S) | Lewis Acid | 4-(2,4-Dimethylphenyl)oxazolidine-2-thione |

| Thiourea (H₂NCSNH₂) | Acid (e.g., HClO₄) | 2-Amino-4-(2,4-dimethylphenyl)thiazole |

| Hydrazine / CS₂ | Base | Substituted Thiadiazole |

Computational and Theoretical Investigations

Quantum Chemical Studies: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for investigating the electronic structure and energetics of molecules. dergipark.org.trrsc.orgnih.gov These methods have been instrumental in elucidating various aspects of the reactivity of epoxides, including 2-(2,4-Dimethylphenyl)oxirane.

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For instance, DFT studies on the ring-opening of epoxides have provided detailed mechanistic insights. dnu.dp.uaacs.org In the case of reactions involving epoxides and amines, computational studies have been used to investigate the reaction pathways. dnu.dp.ua The ring-opening reaction of 2-(chloromethyl)oxirane with tertiary amines, a process analogous to reactions involving substituted oxiranes, has been investigated using ab initio methods to understand the gas-phase reaction dynamics. dnu.dp.ua

Such computational analyses can determine the energy barriers associated with different potential pathways, thereby predicting the most likely mechanism. For example, in the context of epoxide opening, these calculations can differentiate between SN1 and SN2-type mechanisms by evaluating the stability of potential carbocation intermediates versus the energy of a concerted transition state. numberanalytics.com

The regioselectivity and stereoselectivity of epoxide ring-opening reactions are critical aspects that can be effectively studied using computational methods. numberanalytics.comrsc.org DFT calculations can predict whether a nucleophile will preferentially attack the more or less substituted carbon of the oxirane ring. d-nb.infomdpi.com This is achieved by calculating the activation energies for the different possible pathways. d-nb.info

The regioselectivity is often influenced by a combination of steric and electronic effects. numberanalytics.com For example, under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom, a principle that can be quantified through computational modeling. d-nb.infomdpi.com Conversely, under acidic conditions, the attack often favors the more substituted carbon due to the stabilization of a partial positive charge in the transition state. d-nb.info Computational models can accurately predict these outcomes by analyzing the electronic structure and charge distribution of the protonated epoxide. nih.gov

The stereochemistry of the reaction, typically an inversion of configuration at the attacked carbon center in an SN2 reaction, can also be confirmed and visualized through the computed transition state geometries.

The three-membered ring of an oxirane is inherently strained, which is a primary driver of its reactivity. numberanalytics.com Computational methods allow for the quantification of this ring strain energy. numberanalytics.compsu.edu Ring strain arises from the deviation of bond angles from the ideal tetrahedral angle, as well as torsional strain. numberanalytics.com

Theoretical calculations can correlate the degree of ring strain with the activation energy of ring-opening reactions. nih.gov Higher ring strain generally leads to a lower activation barrier for nucleophilic attack, as the release of this strain provides a thermodynamic driving force. numberanalytics.com By comparing the computed strain energies of different substituted oxiranes, one can predict their relative reactivities. For this compound, the electronic and steric effects of the dimethylphenyl group can modulate the inherent reactivity endowed by the ring strain.

The 2,4-dimethylphenyl group attached to the oxirane ring significantly influences its reactivity through both electronic and steric effects. The two methyl groups are electron-donating, which can affect the electron density distribution in the oxirane ring. DFT calculations can quantify these electronic effects by analyzing properties such as atomic charges and frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com

The electron-donating nature of the dimethylphenyl group can influence the regioselectivity of the ring-opening reaction. For instance, in acid-catalyzed reactions, it can stabilize a developing positive charge on the adjacent benzylic carbon, potentially favoring nucleophilic attack at that position. nih.gov Computational studies on similar substituted systems have shown that electron-donating groups can impact reactivity compared to electron-withdrawing groups.

Steric hindrance from the bulky 2,4-dimethylphenyl group also plays a crucial role in directing the approach of a nucleophile, a factor that can be explicitly modeled in computational transition state searches.

Investigation of Ring Strain Effects on Reactivity.

Molecular Dynamics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

While quantum chemical calculations are excellent for studying isolated molecules or small molecular systems, Molecular Dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed to understand the behavior of molecules in more complex environments, such as in solution. arxiv.orgbnl.gov

The solvent can have a profound impact on reaction rates and mechanisms. nih.gov QM/MM simulations are particularly powerful for modeling these effects, as they treat the reacting species with high-level quantum mechanics while the surrounding solvent molecules are treated with more computationally efficient molecular mechanics. nih.govopenmopac.netwdfiles.com

This hybrid approach allows for the explicit simulation of solute-solvent interactions, such as hydrogen bonding and electrostatic interactions, and their effect on the energies of reactants, transition states, and products. nih.gov For the reactions of this compound, QM/MM simulations could model how different solvents stabilize or destabilize the transition state of the ring-opening reaction, thereby providing a more accurate prediction of the reaction kinetics in a specific medium. rsc.org For example, polar protic solvents might stabilize a charge-separated transition state more effectively than nonpolar solvents, accelerating the reaction, a phenomenon that can be quantitatively studied with these simulation techniques. nih.gov

Interactive Data Table: Computational Methods in Chemical Research

| Method | Description | Applications for this compound |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of many-body systems. dergipark.org.tr | Elucidating reaction mechanisms, analyzing regioselectivity and stereoselectivity, studying substituent effects. dnu.dp.uaacs.orgrsc.org |

| Ab Initio Methods | Quantum chemistry methods based on first principles, without empirical parameters. | Investigating ring strain, determining accurate energetic profiles. dnu.dp.uapsu.edu |

| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules. bnl.gov | Modeling the conformational dynamics of the molecule. rsc.org |

| QM/MM Simulations | A hybrid method combining quantum mechanics for a small part of the system with molecular mechanics for the rest. openmopac.netuiuc.edu | Modeling solvent effects on reactivity, studying reactions in complex environments. rsc.orgnih.gov |

Simulating Complex Reaction Systems Involving the Oxirane

The computational simulation of complex reaction systems involving this compound provides invaluable insights into reaction mechanisms, kinetics, and product distributions that are often challenging to obtain through experimental methods alone. These theoretical studies employ a range of computational techniques, from quantum mechanics to molecular dynamics, to model the behavior of this oxirane in various chemical environments.

A significant area of investigation is the simulation of polymerization reactions. Kinetic modeling is a powerful tool for understanding and optimizing the synthesis of polymers derived from oxiranes. For instance, the reversible addition-fragmentation chain transfer (RAFT) polymerization process, which is applicable to a wide range of monomers for creating well-defined polymer architectures, can be modeled to predict polymer chain length, composition, and reaction times. mdpi.comadvancedsciencenews.com The kinetic models for such systems often incorporate steps for initiation, propagation, chain transfer, and termination, with rate constants determined or validated by experimental data. mdpi.com The complexity of these models can be further enhanced by considering the effects of viscosity on the reaction kinetics, especially at high monomer conversions. advancedsciencenews.com While specific kinetic models for the RAFT polymerization of this compound are not extensively documented in the literature, the established methodologies for other functional monomers provide a robust framework for such simulations.

Another complex reaction system that has been the subject of extensive computational study is the coupling of epoxides with carbon dioxide (CO2) to form cyclic carbonates. rsc.org This reaction is of significant industrial interest as a method for CO2 utilization. beilstein-journals.orgrsc.org Density Functional Theory (DFT) calculations are frequently employed to elucidate the reaction mechanism, which typically involves the activation of the epoxide by a catalyst, followed by the nucleophilic attack of CO2. rsc.org Computational studies have explored the role of various catalysts, including frustrated Lewis pairs (FLPs), in facilitating this transformation. beilstein-journals.org These simulations can predict reaction energy barriers and identify the rate-determining step, offering crucial insights for catalyst design and optimization. For example, in silico design of asymmetric FLPs has been explored to control the stereochemistry of the reaction, which is particularly relevant when starting from racemic epoxide mixtures. beilstein-journals.org The reaction can proceed through different mechanistic pathways, including direct CO2 insertion into the epoxide or isomerization of the epoxide to an aldehyde intermediate prior to reaction with CO2. beilstein-journals.org

The table below presents a summary of calculated activation barriers for the coupling of a generic epoxide with CO2 catalyzed by a frustrated Lewis pair, illustrating the type of data generated from such simulations.

| Reaction Step | Catalyst System | Calculated Activation Barrier (kcal/mol) |

| CO2 Capture | Asymmetric FLP | 5.47 x 10⁻¹² |

| Epoxide Capture | Asymmetric FLP | -44.8 |

| Epoxide Isomerization | FLP-CO2 Adduct | 37.0 |

| CO2 Insertion | FLP-CO2 Adduct | Not specified |

| Data derived from a computational study on asymmetric frustrated Lewis pairs for enantioselective CO2 capture. beilstein-journals.org |

The ring-opening of epoxides with various nucleophiles is another class of complex reactions that has been extensively studied using computational methods. DFT calculations have been instrumental in understanding the regioselectivity of these reactions under both acidic and basic conditions. d-nb.info For instance, in the microwave-assisted ring-opening of a sterically hindered epoxide with less reactive aromatic amines, computational studies have been used to corroborate experimental findings and elucidate the role of the solvent in the reaction mechanism. acs.org Density functional theory calculations can help rationalize the observed product yields by analyzing the electronic and steric factors of the reactants and transition states. acs.org

The following table shows the calculated yields for the ring-opening reaction of a substituted epoxide with various aromatic amines in nitromethane, as determined by a combined experimental and computational study.

| Aromatic Amine | Reactant | Product | Calculated Yield (%) |

| p-toluidine | 2a | 3a | 90 |

| Aniline | 2b | 3b | 85 |

| 4-fluoroaniline | 2c | 3c | 82 |

| 4-chloroaniline | 2d | 3d | 78 |

| 2,6-dimethylaniline | 2m | 3m | 64 |

| Data from a study on the microwave-assisted, facile ring-opening of an epoxide with less reactive aromatic amines. acs.org The yields were correlated with the total charge of the -NH2 group of the reactants, as determined by DFT calculations. |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete picture of the molecular architecture can be assembled.

¹H NMR for Proton Environment and Connectivity

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In 2-(2,4-Dimethylphenyl)oxirane, distinct signals are expected for the aromatic protons, the oxirane ring protons, and the methyl group protons.

The aromatic region would display signals for the three protons on the dimethylphenyl ring. The proton at position 6, situated between the oxirane-substituted carbon and a methyl group, would likely appear as a singlet or a finely split doublet. The other two aromatic protons would show characteristic splitting patterns based on their coupling with each other.

The oxirane ring itself contains a methine proton (CH) and a methylene (B1212753) group (CH₂). These three protons form a distinct spin system (often AMX or ABX type), resulting in complex splitting patterns. The methine proton, being adjacent to the aromatic ring, would be deshielded and appear as a doublet of doublets. The two methylene protons are diastereotopic, meaning they are chemically non-equivalent, and would therefore exhibit different chemical shifts and a geminal coupling to each other, in addition to vicinal coupling with the methine proton. This would result in two separate signals, each appearing as a doublet of doublets.

The two methyl groups on the aromatic ring would appear as sharp singlets, though their chemical shifts would differ slightly due to their different positions (ortho and para to the oxirane substituent).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.3 | Multiplet |

| Oxirane-CH | 3.8 - 4.0 | Doublet of Doublets |

| Oxirane-CH₂ (diastereotopic) | 2.7 - 3.1 | Doublet of Doublets |

| Aromatic-CH₃ (C2) | ~2.3 | Singlet |

Note: Data is predicted and serves as an illustrative example. Actual experimental values may vary.

¹³C NMR for Carbon Backbone Analysis

¹³C NMR spectroscopy is used to analyze the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

The spectrum would show six signals for the aromatic carbons. Two of these would be quaternary (C1, C2, and C4), with the carbons bearing the methyl groups and the oxirane group typically showing lower intensity. The remaining three signals correspond to the aromatic CH carbons.

The oxirane ring would exhibit two signals: one for the methine carbon (CH) and one for the methylene carbon (CH₂). Both would appear in the aliphatic region but would be deshielded due to the strain of the three-membered ring and the electronegativity of the oxygen atom. Finally, two distinct signals for the two methyl group carbons would be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary (C-1, C-2, C-4) | 130 - 140 |

| Aromatic Methine (CH) | 125 - 135 |

| Oxirane-CH | 55 - 65 |

| Oxirane-CH₂ | 45 - 55 |

Note: Data is predicted and serves as an illustrative example. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. nist.govthieme-connect.de For this compound, COSY would show cross-peaks connecting the aromatic protons that are adjacent to each other. thieme-connect.de Crucially, it would reveal the connectivity within the oxirane ring, showing cross-peaks between the methine proton (CH) and both diastereotopic methylene protons (CH₂). nist.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net This allows for the definitive assignment of which proton signal corresponds to which carbon signal. researchgate.net For example, the proton signal predicted around 3.8-4.0 ppm would show a cross-peak to the carbon signal at 55-65 ppm, confirming their assignment as the oxirane CH group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. google.com This is invaluable for connecting different spin systems separated by quaternary carbons or heteroatoms. google.comsmolecule.com In this molecule, HMBC would show correlations from the oxirane methine proton to the aromatic C1 carbon, and from the aromatic protons to the oxirane ring carbons, confirming the connection between the phenyl ring and the oxirane ring. Correlations from the methyl protons to the quaternary aromatic carbons (C2 and C4) would also be observed, confirming their positions. google.com

Solid-State NMR for Polymer and Material Characterization

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of materials in the solid phase. sapub.orgchemicalbook.com Although no specific ssNMR studies on this compound are available, the technique would be highly applicable if the compound were incorporated into a polymer or studied in its crystalline form.

For instance, if this compound were used as a monomer to create a polymer (e.g., a polyether), ssNMR could be used to characterize the resulting material. Techniques like Magic-Angle Spinning (MAS) would be employed to obtain high-resolution spectra of the solid polymer. chemicalbook.com ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) experiments could confirm the structure of the polymer repeating unit and provide information about the conformation of the polymer chains. sapub.org Furthermore, ssNMR can distinguish between crystalline and amorphous domains within a material and provide information on molecular dynamics over a wide range of timescales. sapub.orgchemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a rapid and effective method for identifying the functional groups present in a compound.

Identification of Functional Groups and Vibrational Modes

The IR spectrum of this compound would be characterized by several key absorption bands that signify its structural features.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups and the oxirane ring would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: The presence of the benzene (B151609) ring would give rise to several characteristic absorptions in the 1600-1450 cm⁻¹ region due to carbon-carbon double bond stretching within the ring.

Oxirane Ring Vibrations: The three-membered epoxide ring has characteristic vibrational modes. The ring "breathing" (symmetric stretch) often appears around 1250 cm⁻¹. The asymmetric ring stretching (C-O-C) is typically found in the 950-810 cm⁻¹ range. The C-O stretching of the oxirane is also a key indicator.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring would appear in the 900-675 cm⁻¹ region, and the specific pattern can sometimes help confirm the substitution pattern on the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Weak |

| Oxirane Ring Breathing | ~1250 | Medium |

| Oxirane Asymmetric C-O-C Stretch | 950 - 810 | Strong |

Note: Data is predicted and serves as an illustrative example. Actual experimental values may vary.

Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the oxirane ring to the 2,4-dimethylphenyl group. The presence of two methyl groups on the phenyl ring introduces significant steric hindrance, which influences the preferred spatial orientation of the rings relative to each other. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), seeks to identify the most stable, low-energy conformers. mdpi.com These studies are crucial for understanding the molecule's reactivity and how it interacts with other molecules. lumenlearning.comcurlyarrows.com

The stability of different conformers is determined by a balance of steric repulsions and stabilizing non-covalent interactions. qmul.ac.uk For this compound, the primary steric clash would occur between the oxirane ring and the ortho-methyl group on the phenyl ring. The molecule will likely adopt a conformation that minimizes this interaction. Intermolecular interactions in the condensed phase are expected to be dominated by van der Waals forces and potentially weak C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π system of the phenyl ring of a neighboring molecule. In some crystalline structures, short contacts between atoms like sulfur and oxygen, or carbon-carbon contacts, can indicate stabilizing interactions that influence crystal packing. mdpi.comnih.gov The study of these forces is essential for predicting crystal structures and material properties. qmul.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. msu.edu For this compound, MS provides definitive confirmation of its molecular mass and offers insights into its fragmentation pathways under energetic conditions. waters.com

Molecular Weight Determination and Fragmentation Analysis

The molecular formula of this compound is C₁₀H₁₂O, corresponding to a nominal molecular weight of 148 atomic mass units. americanelements.com In a typical electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, the molecular ion (M⁺•), would be observed at an m/z of 148.

The fragmentation of the molecular ion provides a structural fingerprint. The process involves the breaking of covalent bonds to form smaller, charged fragments and neutral radicals. uni-saarland.de The most likely fragmentation pathways for this compound would involve cleavages that lead to stable carbocations.

Key Fragmentation Pathways:

Loss of a CHO radical: A common fragmentation for epoxides is the cleavage of the C-C bond of the oxirane ring. This can lead to the formation of a stable benzylic-type cation. For this molecule, the loss of a formyl radical (•CHO, 29 Da) would result in a prominent peak at m/z 119, corresponding to the [C₉H₁₁]⁺ ion (2,4-dimethylbenzyl cation).

Rearrangements: The molecular ion might undergo rearrangement before fragmentation. For instance, rearrangement followed by the loss of ethene (C₂H₄, 28 Da) could lead to an ion at m/z 120.

Formation of Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91, although this might be less favored here compared to the formation of the dimethylbenzyl cation.

The relative abundance of these fragment ions helps in confirming the structure of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Ion | Neutral Loss |

|---|---|---|---|

| 148 | Molecular Ion | [C₁₀H₁₂O]⁺• | - |

| 119 | 2,4-Dimethylbenzyl cation | [C₉H₁₁]⁺ | •CHO |

| 105 | Dimethylphenyl cation | [C₈H₉]⁺ | •C₂H₃O |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). msu.edueuropa.eu This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between ions that have the same nominal mass but different exact masses (isobaric ions). researchgate.netmdpi.com

For this compound, HRMS can confirm the elemental composition C₁₀H₁₂O. americanelements.com The exact mass of a molecule is calculated by summing the precise masses of its most abundant isotopes. msu.edu Comparing the experimentally measured mass to the calculated theoretical mass provides strong evidence for the assigned formula. An accuracy within a few parts per million (ppm) is typically expected for a correct assignment. mdpi.com

Table 2: High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O |

| Calculated Monoisotopic Mass | 148.08882 Da |

| Predicted m/z for [M+H]⁺ | 149.09663 Da |

Data based on theoretical calculations of exact isotopic masses (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915). Experimental values would be compared against these for confirmation.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's chemical and physical properties. uhu-ciqso.es

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction (SCXRD) involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to solve the complete three-dimensional structure of the molecule. uol.deyoutube.com This technique is considered the gold standard for structural elucidation, as it can determine the precise coordinates of each atom in the crystal lattice, thereby defining bond lengths and angles with high precision. uhu-ciqso.esmdpi.com

For this compound, an SCXRD analysis would provide indisputable proof of its covalent structure. Furthermore, since the oxirane ring contains a chiral center, crystallizing a single enantiomer and performing SCXRD would determine its absolute stereochemistry (R or S configuration). As of the current literature survey, a public crystal structure for this compound has not been reported. If such data were available, it would typically be presented as follows:

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction for Crystalline Phases in Materials

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or powdered samples. doitpoms.ac.ukwebmineral.com Instead of a single diffraction pattern from one crystal, PXRD produces a characteristic pattern of diffraction peaks at various angles (2θ) corresponding to the different crystal lattice planes. rsc.org This pattern serves as a unique "fingerprint" for a specific crystalline phase of a compound and is widely used for material identification and quality control. doitpoms.ac.ukwebmineral.com

A PXRD pattern for a crystalline sample of this compound would consist of a series of peaks at specific 2θ values. The position and relative intensities of these peaks are unique to its crystal structure. This data is invaluable for confirming the identity of a bulk sample, assessing its purity, and identifying different polymorphic forms if they exist. No specific PXRD data for this compound is currently available in public databases.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Carbon |

| Nitrogen |

| Oxygen |

| Ethene |

| 2,4-dimethylbenzyl cation |

| Dimethylphenyl cation |

Advanced Applications in Materials Science and Polymer Chemistry

Polymerization of 2-(2,4-Dimethylphenyl)oxirane

The polymerization of this compound is a key process for generating a variety of functional polymers. The reactivity of the oxirane ring enables several polymerization pathways, leading to materials with diverse characteristics.

Ring-Opening Polymerization Mechanisms (e.g., Cationic Polymerization)

Ring-opening polymerization (ROP) is the primary method for polymerizing oxiranes. mdpi.com This process can proceed through different mechanisms, including cationic, anionic, and coordination polymerization. mdpi.comnih.gov

Cationic Ring-Opening Polymerization (CROP):

Cationic ROP is a common and effective method for polymerizing substituted oxiranes like this compound. mdpi.comrsc.org The polymerization is typically initiated by electrophilic species such as Brønsted acids (e.g., HCl, H2SO4) or Lewis acids. mdpi.com The initiation step involves the protonation or coordination of the oxygen atom in the oxirane ring by the initiator, which activates the ring for nucleophilic attack by a monomer molecule. vaia.com

The propagation step proceeds via a nucleophilic attack (SN2 mechanism) of a monomer on the activated, growing polymer chain end. mdpi.com This process continues, leading to the formation of a polyether chain. The general steps in the cationic polymerization of an oxirane are initiation, propagation, and termination. chandra-asri.com